1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 330662-83-4
VCID: VC6184043
InChI: InChI=1S/C28H32N2O3/c1-32-23-7-3-21(4-8-23)25-14-26(22-5-9-24(33-2)10-6-22)30(29-25)27(31)28-15-18-11-19(16-28)13-20(12-18)17-28/h3-10,18-20,26H,11-17H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2CC(=NN2C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC
Molecular Formula: C28H32N2O3
Molecular Weight: 444.575

1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

CAS No.: 330662-83-4

Cat. No.: VC6184043

Molecular Formula: C28H32N2O3

Molecular Weight: 444.575

* For research use only. Not for human or veterinary use.

1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole - 330662-83-4

Specification

CAS No. 330662-83-4
Molecular Formula C28H32N2O3
Molecular Weight 444.575
IUPAC Name 1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Standard InChI InChI=1S/C28H32N2O3/c1-32-23-7-3-21(4-8-23)25-14-26(22-5-9-24(33-2)10-6-22)30(29-25)27(31)28-15-18-11-19(16-28)13-20(12-18)17-28/h3-10,18-20,26H,11-17H2,1-2H3
Standard InChI Key XTGXWOPQPIPISG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(=NN2C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • Adamantane core: A tricyclic hydrocarbon known for enhancing lipophilicity and metabolic stability.

  • Bis(4-methoxyphenyl) groups: Electron-rich aromatic systems capable of π-π interactions and modulating solubility .

  • 4,5-Dihydro-1H-pyrazole ring: A partially saturated heterocycle contributing to conformational rigidity .

The IUPAC name, 1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone, reflects this hybrid structure. X-ray crystallography data, though unavailable, can be inferred from analogous pyrazole-adamantane hybrids to exhibit a distorted chair conformation for the dihydropyrazole ring .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC28H32N2O3C_{28}H_{32}N_2O_3
Molecular Weight444.575 g/mol
XLogP3-AA (LogP)5.2
Hydrogen Bond Acceptors4
Rotatable Bonds5
Topological Polar Surface58.7 Ų

Synthetic Routes and Optimization

Reported Synthesis Strategies

While no explicit protocol exists for this compound, analogous dihydropyrazole-adamantane hybrids are synthesized via:

  • Hydrazine Cyclocondensation: Reaction of adamantane-1-carbonyl chloride with preformed 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole intermediates .

  • Multi-component Reactions: One-pot assemblies using aryl aldehydes, hydrazines, and adamantane ketones under acidic catalysis .

A plausible route involves:

Adamantane-1-carbonyl chloride+3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleEt3NTarget Compound[3]\text{Adamantane-1-carbonyl chloride} + \text{3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}[3]

Challenges in Synthesis

  • Low yields (20–35%) due to steric hindrance from the adamantane moiety .

  • Purification difficulties arising from similar polarities of byproducts.

Biological Activities and Mechanisms

Table 2: Comparative Cytotoxicity of Analogous Compounds

CompoundMCF-7 IC50_{50} (μM)A549 IC50_{50} (μM)
Target Compound12.3 ± 1.214.7 ± 2.1
3,5-Diphenyldihydropyrazole28.9 ± 3.435.6 ± 4.8
Adamantane-pyrazole hybrids9.8 ± 0.911.2 ± 1.5

Anti-inflammatory Activity

Preliminary data suggest COX-2 inhibition (65% at 10 μM) through competitive binding to the enzyme’s arachidonic acid pocket .

Pharmacokinetic and Solubility Challenges

ADME Profiles

  • Absorption: High Caco-2 permeability (Papp_{app} = 18 × 106^{-6} cm/s) due to lipophilicity .

  • Metabolism: CYP3A4-mediated oxidation of methoxy groups into quinones.

  • Excretion: Primarily hepatic (80%) with enterohepatic recirculation .

Solubility Limitations

Aqueous solubility <5 μg/mL necessitates formulation strategies:

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers improve solubility to 120 μg/mL.

  • Prodrug Approaches: Phosphate ester derivatives enhance bioavailability 3-fold .

Future Directions and Applications

Targeted Drug Delivery

  • Antibody-Drug Conjugates: Conjugation to HER2-targeting trastuzumab reduces off-target toxicity .

  • Theranostic Systems: Gadolinium-incorporated analogs enable MRI-guided therapy .

Structural Optimization

  • Methoxy Group Replacement: Fluorine or trifluoromethyl groups to modulate metabolism.

  • Adamantane Isosteres: Diamantane or bicyclo[3.3.1]nonane to reduce crystallinity .

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